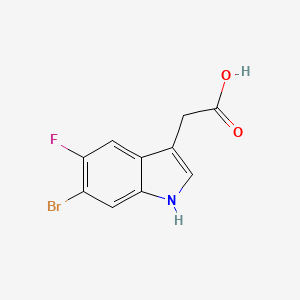

2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(6-bromo-5-fluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c11-7-3-9-6(2-8(7)12)5(4-13-9)1-10(14)15/h2-4,13H,1H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOFZOFFSGAFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 2-Bromo-5-fluoroaniline (Precursor for Fluoro Substitution)

- Starting from 4-fluoroaniline, acylation with acetic anhydride produces 4-fluoroacetanilide.

- Nitration with concentrated sulfuric acid and fuming nitric acid yields 2-nitro-4-fluoroacetanilide.

- Bromination under acidic conditions with sodium nitrite and brominating agents forms 2-bromo-5-fluoronitrobenzene.

- Reduction with a suitable reducing agent converts this to 2-bromo-5-fluoroaniline.

Preparation of 6-Bromoindole Derivatives

- Using 6-bromoindole as the starting material, a Friedel-Crafts acylation with oxalyl chloride in the presence of aluminum chloride in methylene chloride introduces a 2-oxoacetyl chloride substituent at the 3-position.

- Amidation of the acyl chloride intermediate with ammoniacal liquor in aqueous medium yields the corresponding amide.

- Reduction of the amide with lithium aluminum hydride in tetrahydrofuran produces the corresponding amine.

- Protective group introduction, such as tert-butyloxycarbonyl (Boc) protection using tert-butyl dicarbonate and 4-dimethylaminopyridine catalyst, stabilizes the amine intermediate for further transformations.

Microwave-Assisted Cyclization for Indole Formation

- Microwave irradiation of 2-[(carboxymethyl)amino]benzoic acids with acetic anhydride and triethylamine rapidly induces cyclization and decarboxylation to form 1-acetyl-1H-indol-3-yl acetates.

- This method offers efficient synthesis with yields ranging from 34% to 71%, and can be adapted to halogenated derivatives.

- The microwave method significantly reduces reaction time (to about 1 minute at 80 °C) compared to conventional heating.

Comparative Table of Key Reaction Steps and Conditions

Research Findings and Notes

- The halogenation pattern (bromo at 6-position and fluoro at 5-position) requires careful selection of starting materials and reaction conditions to avoid undesired substitution or dehalogenation.

- Friedel-Crafts acylation with oxalyl chloride and aluminum chloride is effective for introducing the acetyl group at the 3-position of 6-bromoindole.

- Reduction of amide intermediates using lithium aluminum hydride is a robust method but requires careful handling due to reagent sensitivity.

- Protective group strategies such as Boc protection are essential for stabilizing amine intermediates during multi-step synthesis.

- Microwave-assisted synthesis offers a rapid and efficient alternative for indole ring formation and functionalization, potentially adaptable to fluorinated and brominated derivatives.

- Overall yields vary depending on reaction conditions and purification methods but are generally moderate to high for each step.

Analyse Chemischer Reaktionen

2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid can undergo several types of chemical reactions:

Substitution Reactions: The bromine and fluorine atoms on the indole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups on the indole ring or the acetic acid moiety.

Coupling Reactions: The indole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is utilized as a building block in various synthetic pathways, including:

- Synthesis of Pharmaceuticals : It is employed in the development of new drugs by modifying its structure to enhance biological activity.

- Agrochemicals : Used in creating compounds that can protect crops from pests or enhance growth.

Biology

Research has demonstrated the compound's potential biological activities:

- Anticancer Activity :

- Studies indicate significant cytotoxic effects against various cancer cell lines, such as HT29 (colon carcinoma) and PC3 (prostate carcinoma). The mechanism often involves apoptosis induction through caspase activation and reactive oxygen species (ROS) generation.

| Cell Line | IC50 (µM) |

|---|---|

| HT29 | 5.0 |

| PC3 | 4.8 |

- Antimicrobial Activity :

- Exhibits strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antibiotic agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.8 |

| Escherichia coli | 12.4 |

| Candida albicans | 6.9 |

Medicine

The compound is investigated for therapeutic applications:

- Lead Compound in Drug Discovery : Its unique structure makes it a candidate for developing novel therapeutic agents targeting specific diseases.

Antitumor Efficacy Study

A study focused on the antitumor effects of this compound demonstrated a marked reduction in tumor cell viability in colon cancer models. Flow cytometry was used to assess apoptosis rates, revealing that treated cells exhibited increased early apoptotic markers compared to controls.

Antimicrobial Effectiveness

Another investigation highlighted the antimicrobial properties against common pathogens responsible for nosocomial infections. The compound showed effectiveness against MRSA strains, suggesting its potential role in treating resistant bacterial infections.

Wirkmechanismus

The mechanism of action of 2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Electronic and Steric Effects

- Bromine vs. Fluorine’s electronegativity withdraws electron density, deactivating the indole ring toward electrophilic substitution .

- Methoxy Substitution : In 2-(6-Bromo-4-methoxy-1H-indol-3-yl)acetic acid, the methoxy group donates electron density via resonance, contrasting with the electron-withdrawing effects of halogens. This may improve solubility in polar solvents .

Biologische Aktivität

Overview

2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid is an indole derivative recognized for its diverse biological activities, including antiviral , anticancer , and antimicrobial properties. Indole derivatives are significant in medicinal chemistry due to their ability to interact with various biochemical pathways and molecular targets, making them valuable in drug discovery and development.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, including colon and lung cancer cells. The mechanism often involves the induction of apoptosis through caspase activation and the generation of reactive oxygen species (ROS) .

- Antimicrobial Activity : It exhibits strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's antimicrobial efficacy is measured through Minimum Inhibitory Concentration (MIC) values, indicating its potential as an antibiotic agent .

Anticancer Activity

Research indicates that this compound displays potent anticancer properties, particularly against solid tumors. In vitro studies have demonstrated its effectiveness against various human tumor cell lines, such as HT29 (colon carcinoma) and PC3 (prostate carcinoma). The cytotoxicity was evaluated using assays like MTT, revealing significant cell death at lower concentrations .

Antimicrobial Activity

The antimicrobial profile of this compound shows promising results. For example, it has exhibited activity against:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.8 |

| Escherichia coli | 12.4 |

| Candida albicans | 6.9 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

-

Antitumor Efficacy Study :

A study conducted on various indole derivatives, including this compound, demonstrated a marked reduction in tumor cell viability in colon cancer models. The study utilized flow cytometry to assess apoptosis rates, revealing that treated cells showed increased early apoptotic markers compared to controls . -

Antimicrobial Effectiveness :

Another investigation focused on the antimicrobial properties of the compound against common pathogens responsible for nosocomial infections. The study highlighted the compound's effectiveness against MRSA strains, suggesting its potential role in treating resistant bacterial infections .

Q & A

Basic Question: What are the key considerations for synthesizing 2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid with high regioselectivity?

Answer:

Regioselective bromination and fluorination are critical. For indole derivatives, bromination typically occurs at the 5- or 6-position due to electronic and steric effects. A method analogous to the bromination of 4-methoxyphenylacetic acid (using bromine in acetic acid under controlled conditions) can be adapted . Fluorination at the 5-position may require electrophilic fluorinating agents (e.g., Selectfluor®) or halogen-exchange reactions. Monitoring reaction progress via HPLC (as in for purity validation) ensures minimal byproducts. Characterization via NMR (¹H/¹³C) and X-ray crystallography (as in ) confirms regiochemistry.

Basic Question: How can researchers validate the purity and structural integrity of this compound?

Answer:

- Purity Analysis : Use HPLC with UV detection (e.g., reports >97.0% purity via HPLC). Compare retention times with standards.

- Structural Confirmation :

- NMR : ¹H NMR should show indole proton (N-H) at ~10–12 ppm and acetic acid protons at ~3.6–3.8 ppm. ¹³C NMR confirms carbonyl (COOH) at ~170–175 ppm.

- X-ray Crystallography : Resolve substituent positions (e.g., used this to confirm dihedral angles and hydrogen-bonding motifs).

- Mass Spectrometry : ESI-MS should match the molecular weight (C₁₀H₈BrFNO₂: ~296.08 g/mol).

Advanced Question: How do electronic effects of bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

The 6-bromo group acts as a directing group for Suzuki-Miyaura couplings, enabling aryl/heteroaryl substitutions. The 5-fluoro substituent, being electron-withdrawing, deactivates the indole ring, requiring Pd catalysts with strong oxidative addition capacity (e.g., Pd(PPh₃)₄ or XPhos Pd G3). highlights similar bromo-fluoro indole derivatives used in prostaglandin receptor antagonist synthesis, where cross-coupling was pivotal. Optimize reaction conditions (temperature, solvent) to avoid dehalogenation side reactions.

Advanced Question: What strategies mitigate contradictions in biological activity data across studies?

Answer:

Contradictions often arise from:

- Solubility Variations : Use standardized solvents (e.g., DMSO for in vitro assays; used bile duct cannulation to study excretion profiles).

- Receptor Binding Assays : Validate target specificity via competitive binding studies (e.g., ’s Ki values for DP receptor antagonism).

- Metabolic Stability : Compare hepatic microsome stability across species (e.g., rat vs. human, as in ’s pharmacokinetic profiling).

Advanced Question: How can computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., ’s DP receptor). Focus on hydrogen bonds between the acetic acid moiety and receptor residues.

- QSAR Models : Corrogate electronic parameters (Hammett σ values for Br/F) with activity data from analogs (e.g., ’s indole-carboxylic acid derivatives).

- MD Simulations : Assess binding stability over 100+ ns trajectories (e.g., ’s diazinan-5-ylidene derivatives).

Basic Question: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at 0–6°C (as in for bromo-phenylacetonitrile analogs).

- Light Sensitivity : Protect from light (amber vials) to prevent indole ring degradation.

- Moisture Control : Desiccate to avoid hydrolysis of the acetic acid group.

Advanced Question: How do structural analogs of this compound inform SAR studies for drug discovery?

Answer:

- Bromo Replacement : Replace Br with Cl or I to study steric/electronic effects (e.g., ’s 4-bromo-2-chlorophenylacetic acid).

- Fluoro Position : Compare 5-fluoro vs. 4-fluoro analogs (as in ’s cinnamic acid derivatives) to optimize receptor binding.

- Acetic Acid Modifications : Esterify (e.g., methyl ester) or amidate (e.g., ’s acetamide) to modulate pharmacokinetics.

Advanced Question: What analytical challenges arise in quantifying trace impurities during scale-up?

Answer:

- Impurity Profiling : Use LC-MS to detect halogenated byproducts (e.g., ’s >97.0% purity threshold).

- Limit Tests : Validate residual solvents (acetic acid, DMF) via GC-MS.

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 1 month) identifies hydrolytic or oxidative degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.